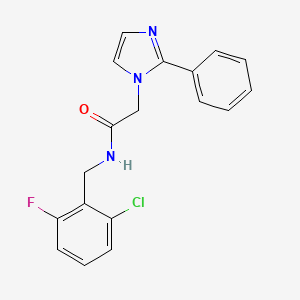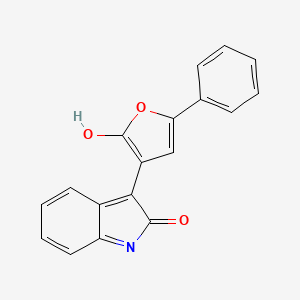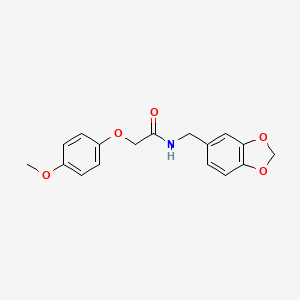![molecular formula C21H31N3O3 B5682495 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that belongs to the spiroketone family. This compound has been widely studied for its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved using various methods, and its mechanism of action has been studied in detail.5]undecan-3-one.
Mecanismo De Acción
The mechanism of action of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that it exhibits its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antifungal, and antibacterial activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one. One direction is to further investigate its mechanism of action. Another direction is to study its potential applications in the treatment of other diseases such as fungal and bacterial infections. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been achieved using various methods. One of the most common methods is the reaction of 2-(2-pyridin-2-ylethyl)amine with 8-oxo-2-propyl-2,8-diazaspiro[5.5]undecane-3-carboxylic acid followed by the addition of propionyl chloride and sodium acetate. The reaction is carried out in the presence of a solvent such as acetonitrile or dichloromethane at room temperature.
Aplicaciones Científicas De Investigación
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
8-(2-propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-14-27-15-20(26)23-12-5-9-21(16-23)10-7-19(25)24(17-21)13-8-18-6-3-4-11-22-18/h3-4,6,11H,2,5,7-10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGVMUCMSHPMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)


![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)
![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)